molecular formula C7H9Cl3N2O B1396403 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-32-1

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1396403
CAS No.: 1338495-32-1
M. Wt: 243.5 g/mol
InChI Key: VITZQIRSDLPQDD-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C7H9Cl3N2O and a molecular weight of 243.52 g/mol It is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with two methyl groups

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including alterations in liver function and enzyme activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues. The compound’s distribution can affect its overall activity and function in the body.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

1,3-dimethyl-1H-pyrazole+trichloroacetaldehydeThis compound\text{1,3-dimethyl-1H-pyrazole} + \text{trichloroacetaldehyde} \rightarrow \text{this compound} 1,3-dimethyl-1H-pyrazole+trichloroacetaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern and the presence of both trichloromethyl and pyrazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITZQIRSDLPQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195477
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-32-1
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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